2-FLUORO-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

Description

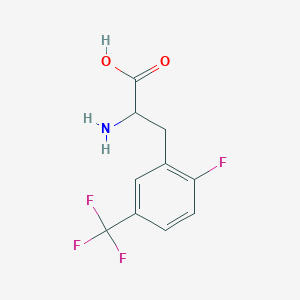

2-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. Its structure features a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring (CymitQuimica, 2025) . The compound has been listed by suppliers such as CymitQuimica, though its production status is marked as discontinued .

Properties

IUPAC Name |

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIMMOAACDOUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

The incorporation of fluorinated amino acids, such as 2-fluoro-5-(trifluoromethyl)-DL-phenylalanine, into therapeutic agents has been shown to improve metabolic stability and bioavailability. The presence of fluorine atoms can alter the physicochemical properties of compounds, enhancing their efficacy as drugs.

Drug Development

Fluorinated compounds are increasingly prevalent in drug discovery due to their ability to modulate biological activity. For instance, the introduction of fluorine can enhance lipophilicity and reduce metabolic degradation, making drugs more effective and longer-lasting in the body. Fluorinated phenylalanines can serve as building blocks in the synthesis of novel pharmaceuticals aimed at treating various diseases, including cancer and metabolic disorders .

Table 1: Comparison of Fluorinated vs. Non-Fluorinated Compounds

| Property | Non-Fluorinated Compounds | Fluorinated Compounds |

|---|---|---|

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Lower | Higher |

| Binding Affinity | Variable | Enhanced |

Enzyme Inhibition

Fluorinated amino acids have demonstrated potential as enzyme inhibitors, which is crucial for developing therapeutic agents targeting specific enzymes involved in disease pathways. The unique electronic properties of fluorine can enhance binding interactions with enzyme active sites, leading to more effective inhibition .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein structure and function. Its incorporation into peptides allows researchers to study the effects of fluorination on protein stability and activity.

Protein Stabilization

The "fluoro-stabilization effect" refers to the enhanced stability of proteins when natural amino acids are substituted with fluorinated analogs. This is particularly relevant in biopharmaceuticals where protein stability is critical for therapeutic efficacy .

Case Study: Protein-Based Biotechnologies

In a study involving the stabilization of enzymes used in industrial applications, replacing certain amino acids with this compound resulted in significantly improved thermal stability and activity retention under harsh conditions .

Imaging Techniques

Fluorinated compounds are also valuable in medical imaging applications, particularly in positron emission tomography (PET). The ability to label peptides with radioactive fluorine isotopes allows for real-time imaging of biological processes.

Radiolabeling for PET

The radiolabeling of peptides containing this compound enables visualization of tumor ecosystems and other biological phenomena through PET imaging. This application is vital for diagnostics and monitoring treatment responses in oncology .

Table 2: Applications of Fluorinated Amino Acids in Imaging

| Application | Description |

|---|---|

| PET Imaging | Visualization of biological processes |

| Tumor Imaging | Monitoring tumor growth and treatment responses |

| Drug Distribution Studies | Assessing pharmacokinetics and biodistribution |

Mechanism of Action

The mechanism of action of 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

5-Chloro-2-Fluoro-DL-Phenylalanine

Structure and Properties

Key Differences :

Substituents : The 5-position substituent is chlorine (Cl) instead of trifluoromethyl (-CF₃). This reduces molecular weight and alters electronic properties.

Applications : Chlorinated phenylalanines are often used as intermediates in herbicide synthesis (e.g., chloramben derivatives in pesticides) , whereas trifluoromethylated analogs may have greater utility in drug design due to improved metabolic stability.

2-Fluoro-5-(Trifluoromethyl)Propiophenone

Structure and Properties

Key Differences :

Backbone: This compound is a propiophenone (ketone derivative) rather than a phenylalanine (amino acid), lacking the amino and carboxylic acid groups critical for biological activity in amino acid analogs.

Reactivity : The ketone group increases electrophilicity, making it reactive in nucleophilic additions, whereas phenylalanine derivatives participate in peptide bond formation or enzyme interactions.

Applications: Propiophenone derivatives are typically used in material science or as synthetic intermediates, contrasting with amino acid analogs’ roles in biochemistry .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature in this compound likely enhances its interaction with enzymes or receptors compared to chlorinated analogs, as seen in studies of fluorinated enzyme inhibitors .

- Stability and Bioavailability : Fluorinated compounds generally exhibit greater metabolic stability than chlorinated ones due to the strength of C-F bonds, suggesting advantages in drug development .

- Commercial Availability: Both this compound and its propiophenone derivative are listed as discontinued by suppliers, highlighting challenges in sourcing these specialized fluorinated compounds .

Biological Activity

2-Fluoro-5-(trifluoromethyl)-DL-phenylalanine (CAS No. 1259994-87-0) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological profiles, including increased lipophilicity, metabolic stability, and target specificity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H8F4N

- Molecular Weight : 205.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances the compound's hydrophobic interactions, potentially leading to improved binding affinities.

Target Interactions

Research indicates that fluorinated amino acids can influence protein structure and function. For instance, the presence of fluorine can stabilize certain conformations of proteins or enhance interactions with active sites of enzymes. The specific interactions of this compound with branched-chain amino acid transaminases (BCATs) have been noted, which are critical for amino acid metabolism .

Anticancer Properties

Several studies have reported the anticancer potential of fluorinated compounds. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

In vitro assays demonstrated that these compounds exhibit cytotoxicity exceeding that of traditional chemotherapeutics like cisplatin and 5-fluorouracil .

Antimicrobial Activity

Fluorinated compounds often possess enhanced antimicrobial properties. Research has shown that related sulfonamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains such as Aspergillus fumigatus . The incorporation of trifluoromethyl groups has been linked to improved potency in these applications.

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various fluorinated amino acids on MCF-7 and HepG2 cell lines. Results indicated that the trifluoromethyl substituent significantly increased cytotoxicity compared to non-fluorinated analogs .

- Molecular Docking Studies : Molecular docking simulations have revealed that this compound binds effectively to active sites of key enzymes involved in cancer metabolism, suggesting a mechanism for its observed anticancer activity .

- Fluorine's Role in Drug Design : The incorporation of fluorine into drug candidates has been shown to enhance pharmacokinetic properties such as bioavailability and half-life. This is particularly relevant for compounds targeting metabolic pathways in cancer cells .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Cell Lines Tested | IC50 (µM) |

|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)-DL-Phe | Cytotoxic | MCF-7 | <10 |

| Related Sulfonamide Derivative | Antimicrobial | E. coli | 15 |

| Trifluoromethyl Analog | Cytotoxic | HepG2 | <5 |

| Non-Fluorinated Analog | Cytotoxic | MCF-7 | >20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-fluoro-5-(trifluoromethyl)-DL-phenylalanine?

- Methodological Answer : Synthesis typically involves fluorination and trifluoromethylation of phenylalanine derivatives. For example, nucleophilic aromatic substitution (SNAr) using fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions can introduce the fluorine moiety. The trifluoromethyl group may be added via Ullmann coupling or radical trifluoromethylation. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Characterization requires NMR (¹⁹F and ¹H) to confirm regiochemistry and HPLC for enantiomeric resolution (if applicable) .

Q. How should researchers handle safety protocols for this compound, given its fluorinated and trifluoromethyl groups?

- Methodological Answer : Fluorinated compounds may release HF under extreme conditions. Use PTFE-coated gloves, sealed reaction vessels, and fume hoods for synthesis. Storage should be in airtight containers at 2–8°C, away from oxidizers or strong bases. Toxicity screening (e.g., Ames test) is recommended before biological assays. Always consult SDS for specific hazards and disposal guidelines .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation; ¹⁹F NMR (δ -110 to -125 ppm for CF₃ groups) to confirm substitution patterns .

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Differential scanning calorimetry (DSC) can identify polymorphic impurities by comparing melting points to literature values (e.g., mp ~200–210°C for similar fluorophenylalanines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?

- Methodological Answer : Contradictions may arise from solvent effects, hydrogen bonding, or conformational isomerism. Use variable-temperature NMR to assess dynamic processes. Compare computational predictions (DFT calculations for shielding effects) with experimental data. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental design strategies optimize enantioselective synthesis of this DL-phenylalanine derivative?

- Methodological Answer : Employ factorial design to test variables: catalyst type (e.g., chiral palladium complexes), temperature, and solvent polarity. Response surface methodology (RSM) can model interactions between factors. Advanced chiral stationary phases (e.g., Chiralpak IA) in HPLC enable precise enantiomeric excess (ee) quantification .

Q. How does the electronic influence of the CF₃ and F substituents affect this compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ and F groups reduce electron density on the benzene ring, potentially slowing amide bond formation. Use mechanistic studies (kinetic isotope effects, Hammett plots) to quantify substituent effects. Compare coupling efficiency with Boc-/Fmoc-protected derivatives under identical conditions (e.g., DCC/HOBt activation) .

Q. What computational models predict the biological activity of this compound as a protease inhibitor?

- Methodological Answer : Molecular docking (AutoDock Vina) with protease active sites (e.g., HIV-1 protease) can simulate binding affinities. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Data Contradiction and Theoretical Framework

Q. How to address discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies may stem from solvation effects or protein flexibility not modeled in simulations. Use umbrella sampling for free-energy calculations or hybrid QM/MM methods. Pair with SPR (surface plasmon resonance) to measure binding kinetics experimentally. Theoretical frameworks should integrate cheminformatics (e.g., QSAR models) with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.